N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H15N3O3 It is known for its unique structure, which includes an isoindoline-1,3-dione moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide typically involves the reaction of isoindoline-1,3-dione derivatives with piperidine-4-carboxamide. One common method includes the use of peptide coupling reactions, where the amine group of the piperidine-4-carboxamide reacts with the carboxyl group of the isoindoline-1,3-dione derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide coupling reactions. These reactions are optimized for high yield and purity, using automated synthesizers and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Isoindoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or modulation. This interaction is facilitated by the isoindoline-1,3-dione moiety, which acts as a key binding site .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with an acetamide group instead of a piperidine ring.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a similar isoindoline-1,3-dione moiety but with different substituents.
Uniqueness
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20) |
InChI Key |
QXBFEIDTPNTYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Origin of Product |
United States |
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